molecular formula C38H51N9O6S B13894866 H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2

H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2

Cat. No.: B13894866
M. Wt: 761.9 g/mol
InChI Key: XIGYVHAASVGIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-TYR-PHE-MET-ARG-PHE-NH2 is a synthetic peptide known for its potential analgesic properties. It is a derivative of dermorphin, an opioid peptide originally isolated from amphibian skin. This compound has garnered interest due to its ability to interact with opioid receptors, making it a promising candidate for pain management research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-TYR-PHE-MET-ARG-PHE-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like H-TYR-PHE-MET-ARG-PHE-NH2 often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions and purification techniques to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

H-TYR-PHE-MET-ARG-PHE-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while substitution reactions can yield a wide range of peptide analogs with altered biological activity .

Scientific Research Applications

H-TYR-PHE-MET-ARG-PHE-NH2: has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with μ-opioid receptors . Upon binding to these receptors, it mimics the action of endogenous opioid peptides, leading to analgesic effects. The interaction involves the activation of G-protein coupled receptors, which subsequently inhibit adenylate cyclase activity, reducing the perception of pain .

Comparison with Similar Compounds

H-TYR-PHE-MET-ARG-PHE-NH2: can be compared to other opioid peptides such as:

Uniqueness

What sets H-TYR-PHE-MET-ARG-PHE-NH2 apart is its specific sequence and modifications, which enhance its stability and resistance to enzymatic degradation. This makes it a valuable candidate for therapeutic development .

Similar Compounds

Properties

IUPAC Name

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H51N9O6S/c1-54-20-18-30(36(52)44-29(13-8-19-43-38(41)42)35(51)46-31(33(40)49)22-24-9-4-2-5-10-24)45-37(53)32(23-25-11-6-3-7-12-25)47-34(50)28(39)21-26-14-16-27(48)17-15-26/h2-7,9-12,14-17,28-32,48H,8,13,18-23,39H2,1H3,(H2,40,49)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H4,41,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGYVHAASVGIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H51N9O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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